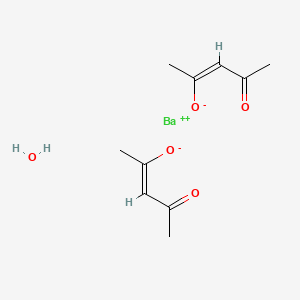

bis(acetylacetonato)barium n-hydrate

Übersicht

Beschreibung

Bis(acetylacetonato)barium n-hydrate is a coordination compound with the chemical formula ( \text{Ba(C}_5\text{H}_7\text{O}_2\text{)}_2 \cdot \text{nH}_2\text{O} ). It is the barium complex of the acetylacetonate anion. This compound is typically encountered as a hydrate, which is consistent with the high coordination number characteristic of barium .

Wirkmechanismus

Target of Action

Acetylacetone barium, like other metal acetylacetonates, primarily targets transition metals . The ligand acetylacetonate, often abbreviated as “acac”, is a β-diketone that forms coordination complexes with metal ions . These complexes are widely used as building blocks in modern organic synthesis .

Mode of Action

The binding of acetylacetone to metal can take place in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This interaction results in the formation of metal enolate complexes, which have played a significant role in various catalyzed reactions .

Biochemical Pathways

The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route . Acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This process affects the biochemical pathways involved in the synthesis of acetylacetone and its derivatives.

Pharmacokinetics

The synthesis of nanometric-sized barium titanate powders using acetylacetone as a chelating agent has been reported . This process, which occurs in a strong alkaline solution (pH > 13) through the sol-precipitation method, may provide some insights into the bioavailability of acetylacetone barium .

Result of Action

The molecular and cellular effects of acetylacetone barium’s action are largely dependent on its role as a precursor for nanoparticle research, polymer science, and catalysis . For instance, acetylacetone boosts the photocatalytic activity of metal–organic frameworks (MOFs) by altering the electron density of the metal center, leading to the creation of a significant amount of oxygen defects . This alteration results in a reduction in the recombination of charge carriers and thus a better charge separation .

Action Environment

The action, efficacy, and stability of acetylacetone barium can be influenced by various environmental factors. For example, the reaction rate of forming powder at a higher temperature (such as 100°C) and more water content is rapid, and the particle size formed is finer . Conversely, at lower temperature (40°C) and less water content, the reaction rate is slow and the particle size of the powder is larger . Therefore, the environment plays a crucial role in determining the effectiveness of acetylacetone barium’s action.

Safety and Hazards

Zukünftige Richtungen

Metal enolates may be promising for future investigation; new types of reactions or new selectivity might be created . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Acetylacetone Barium are largely influenced by its parent compound, acetylacetone. The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route, and the acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Molecular Mechanism

The parent compound acetylacetone is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Metabolic Pathways

Acetylacetone is known to interact with various enzymes and cofactors , suggesting that Acetylacetone Barium may also be involved in certain metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of bis(acetylacetonato)barium n-hydrate generally involves the reaction of barium salts with acetylacetone in the presence of a base. A common method includes dissolving barium hydroxide in water and then adding acetylacetone to the solution. The reaction mixture is then heated to facilitate the formation of the complex. The product is typically isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and controlled environments to ensure high purity and yield. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(acetylacetonato)barium n-hydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation behavior are limited.

Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.

Substitution: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other coordinating ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new barium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Bis(acetylacetonato)barium n-hydrate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium acetylacetonate: Similar in structure but may differ in hydration state and specific applications.

Calcium acetylacetonate: Another metal acetylacetonate with different chemical properties and applications.

Strontium acetylacetonate: Similar to barium acetylacetonate but with strontium as the central metal ion.

Uniqueness

Bis(acetylacetonato)barium n-hydrate is unique due to its high coordination number and stability, which make it suitable for specific applications such as MOCVD. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

barium(2+);4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRVTHFPMWHAEG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952800 | |

| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304695-31-6 | |

| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

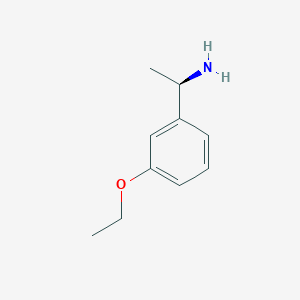

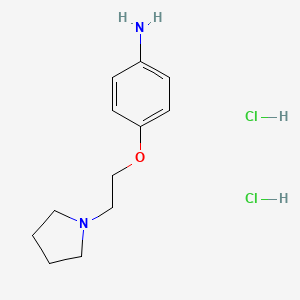

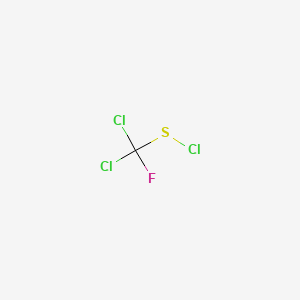

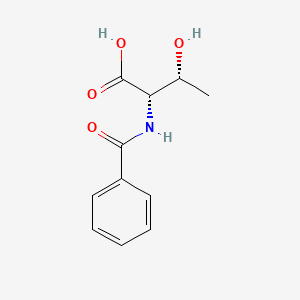

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

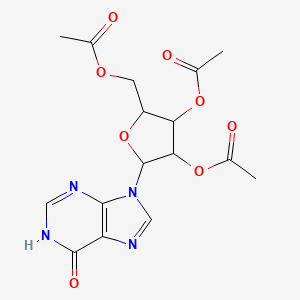

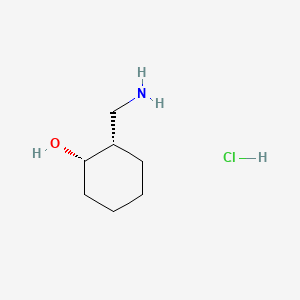

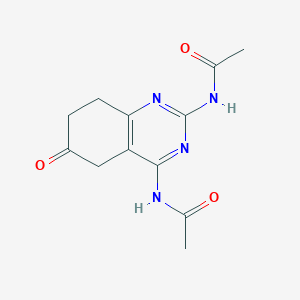

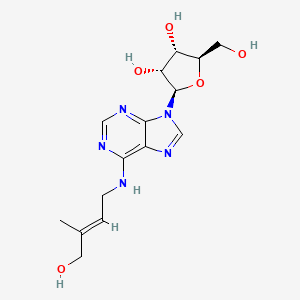

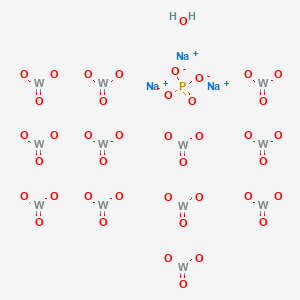

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.